2-Chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone
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Overview
Description
2-Chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a quinoline moiety, and a trityl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trityl Group: The trityl group can be introduced via a tritylation reaction, where the quinoline derivative is reacted with trityl chloride in the presence of a base such as pyridine.
Chlorination: The final step involves the chlorination of the ethanone moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone moiety can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3)
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2)
Reduction: Reducing agents (e.g., NaBH4, LiAlH4)
Coupling: Boronic acids, palladium catalysts, bases (e.g., K2CO3, Na2CO3)
Major Products
Substitution: Amino, thio, or alkoxy derivatives
Oxidation: Carboxylic acids
Reduction: Alcohols
Coupling: Biaryl derivatives
Scientific Research Applications
2-Chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is used in chemoproteomic studies to identify and characterize protein targets.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. The quinoline moiety can intercalate into DNA, affecting transcription and replication processes. The trityl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling reagent.
2-Chloro-6-(trichloromethyl)pyridine: Used as a nitrification inhibitor in agriculture.
Uniqueness
2-Chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone is unique due to its combination of a quinoline core, a trityl group, and a chloro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClNO/c1-24-22-32(2,3)35(31(36)23-34)30-20-19-28(21-29(24)30)33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-22H,23H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLBBYLMEGYRFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCl)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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